molecular formula C17H13BrN4S B4052219 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B4052219
M. Wt: 385.3 g/mol
InChI Key: CZBBEPOCFBIYSK-UHFFFAOYSA-N
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Description

3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a bromobenzyl group attached to a sulfanyl moiety, which is further connected to a triazinoindole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 3-allylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole with bromobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 100-150°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of polyphosphoric acid as a catalyst has been reported to enhance the yield and purity of the final product . Additionally, the reaction can be carried out under reduced pressure to remove any volatile by-products and drive the reaction to completion .

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4S/c1-22-14-8-3-2-7-13(14)15-16(22)19-17(21-20-15)23-10-11-5-4-6-12(18)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBEPOCFBIYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 5
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3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 6
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3-[(3-bromobenzyl)sulfanyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

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